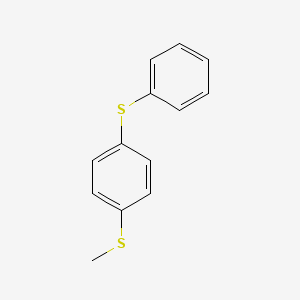

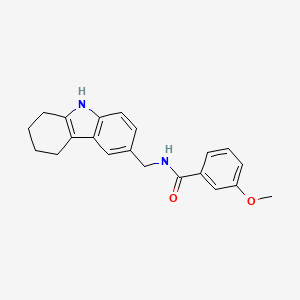

![molecular formula C18H22N6O2 B2941971 N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 1209227-80-4](/img/structure/B2941971.png)

N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a complex organic molecule that contains several functional groups, including a pyrazolo[3,4-d]pyrimidin-1-yl group, an azepan-1-yl group, and a furan-2-carboxamide group. These groups suggest that the compound could potentially exhibit a variety of chemical and biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Unfortunately, without more specific information or a detailed analysis, it’s difficult to provide a precise molecular structure .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. For example, the pyrazolo[3,4-d]pyrimidin-1-yl group might undergo reactions typical of heterocyclic aromatic compounds .Applications De Recherche Scientifique

Anticancer and Anti-Inflammatory Properties

- Synthesis and Biological Evaluation : A study reported the synthesis of novel pyrazolopyrimidines derivatives exhibiting anticancer and anti-5-lipoxygenase activities. These compounds were screened for cytotoxic effects on cancer cell lines (HCT-116 and MCF-7) and showed promising results, indicating their potential in cancer therapy and as anti-inflammatory agents (Rahmouni et al., 2016).

Antimicrobial Activity

- Novel Naphtho Derivatives : Research on naphtho derivatives, including pyrimidine and thiazole compounds, demonstrated antimicrobial properties. These findings suggest the potential of structurally similar compounds in treating microbial infections (Ravindra et al., 2008).

Enzyme Inhibition for Drug Development

- Dicationic Imidazo Derivatives as Antiprotozoal Agents : The study on dicationic imidazo[1,2-a]pyridines, including compounds with furan-2-yl groups, highlighted their strong DNA affinity and significant in vitro activities against protozoal infections, suggesting a pathway for developing new antiprotozoal drugs (Ismail et al., 2004).

Synthesis of Heterocycles for Various Biological Activities

- Furan-fused Heterocycles : The synthesis of thio- and furan-fused heterocycles, including derivatives like furopyranone and furopyrrolone, points to a method for creating compounds with potential pharmaceutical applications. These compounds could serve as key intermediates for further drug development (Ergun et al., 2014).

Potential PET Agent for Imaging

- PET Imaging Agent Synthesis : A study focused on synthesizing a pyrazolo[1,5-a]pyrimidine-3-carboxamide derivative for use as a PET imaging agent, indicating the compound's relevance in biomedical imaging and its potential application in detecting neuroinflammation and other diseases (Wang et al., 2018).

Mécanisme D'action

Target of action

Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to receptors on cell surfaces.

Mode of action

The compound’s interaction with its targets would depend on its chemical structure. For instance, it might inhibit an enzyme’s activity or bind to a receptor, triggering a cellular response .

Biochemical pathways

The affected pathways would depend on the compound’s targets. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could alter that pathway’s activity .

Safety and Hazards

Orientations Futures

The future research directions for this compound could involve further studies to elucidate its synthesis, structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, its potential applications in areas such as medicine or materials science could be explored .

Propriétés

IUPAC Name |

N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N6O2/c25-18(15-6-5-11-26-15)19-7-10-24-17-14(12-22-24)16(20-13-21-17)23-8-3-1-2-4-9-23/h5-6,11-13H,1-4,7-10H2,(H,19,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQPNGWGESCUEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

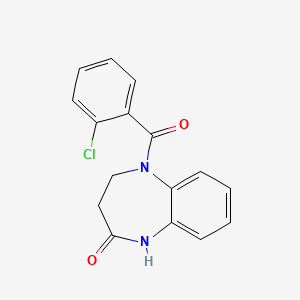

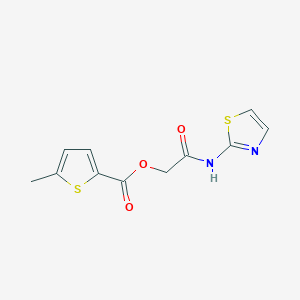

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(benzylthio)ethanone](/img/structure/B2941891.png)

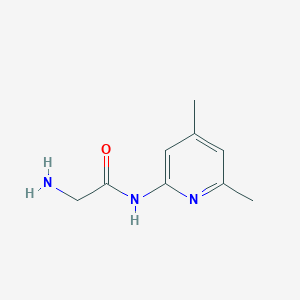

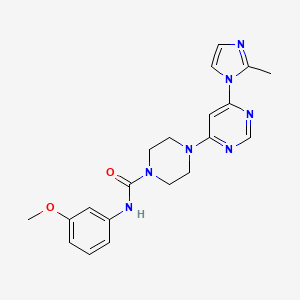

![3-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide](/img/structure/B2941894.png)

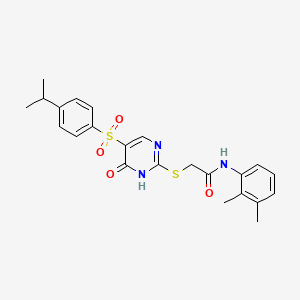

![2-chloro-N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]acetamide](/img/structure/B2941898.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2,2-dimethyl-5-phenyl-2H-imidazol-4-yl)thio)acetamide](/img/structure/B2941899.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2941904.png)

![2-Chloro-N-[2-[1-(difluoromethyl)imidazol-2-yl]-1-phenylethyl]propanamide](/img/structure/B2941905.png)

![N-cyclohexyl-2-imino-1-(2-methoxyethyl)-10-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2941910.png)